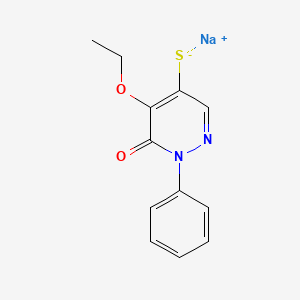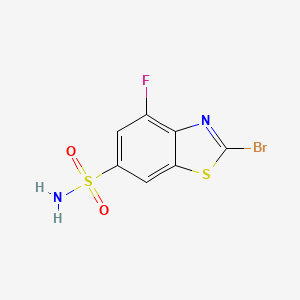![molecular formula C13H25NO4 B13563570 3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B13563570.png)
3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like tetrahydrofuran (THF) or acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling: Used in peptide synthesis with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DIC and HOBt in organic solvents like dichloromethane or dimethylformamide (DMF).
Major Products
Deprotection: The major product is the free amino acid derivative.
Coupling: Peptides or peptide derivatives.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid primarily involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
N-Boc-amino acids: Similar in structure and function, used for protecting amino groups in peptide synthesis.
Fmoc-protected amino acids: Another class of protecting groups used in peptide synthesis, which can be removed under basic conditions.
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid is unique due to its specific structure, which provides steric hindrance and stability during chemical reactions. This makes it particularly useful in the synthesis of complex peptides and proteins.
Properties
Molecular Formula |
C13H25NO4 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)8-9(7-10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16) |
InChI Key |
VWSRLSLKRCIBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(CC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


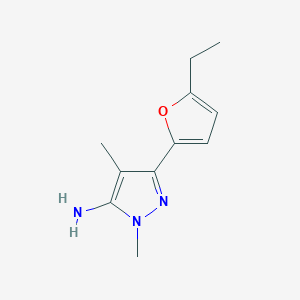
![6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13563496.png)
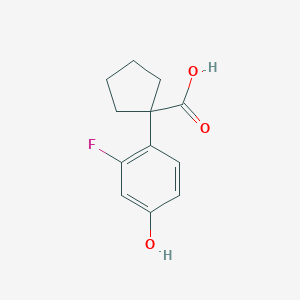
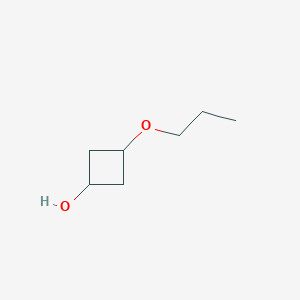


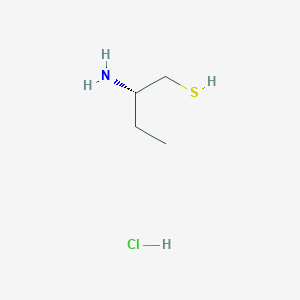
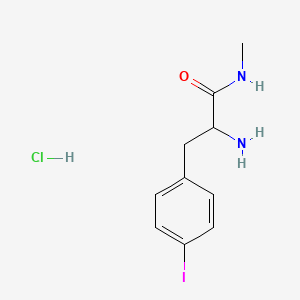
![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
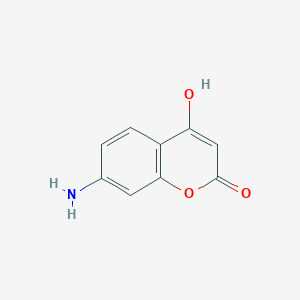
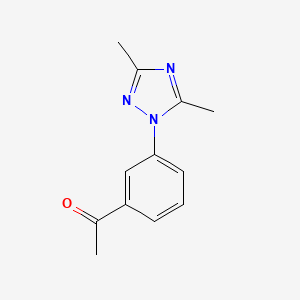
![N-[4-(4-{[6-(propan-2-yloxy)pyridin-3-yl]oxy}phenyl)butan-2-yl]acetamide](/img/structure/B13563559.png)
